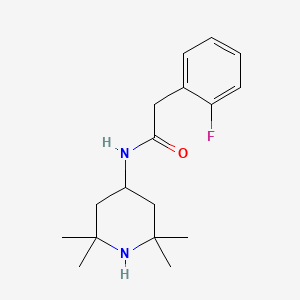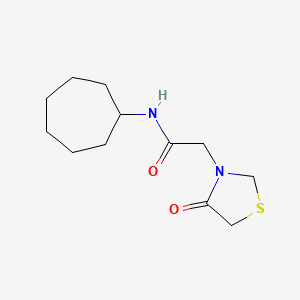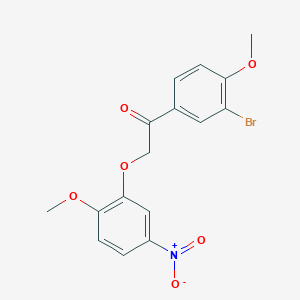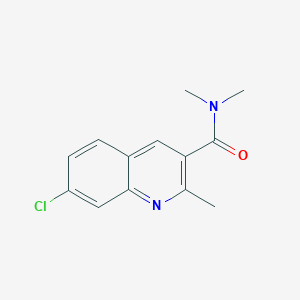
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as CPTP, is a chemical compound that has been studied for its potential use in scientific research. CPTP is a pyrazole derivative that has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the inhibition of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, making it a valuable tool for researchers in the field of immunology. Additionally, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity for HSP90, making it a valuable tool for researchers studying the role of HSP90 in various cellular processes. However, one limitation of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of more specific and less toxic derivatives of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which could be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with N,N,5-trimethylpyrazole-4-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which can be purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has shown promise as a potential anticancer agent. Studies have shown that 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a valuable tool for cancer researchers.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-12(13(18)16(2)3)8-15-17(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLARDKLTNTHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)

![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)


![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)